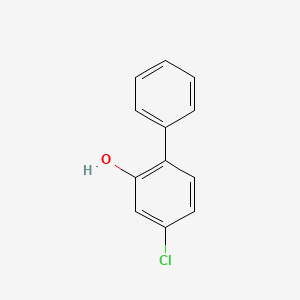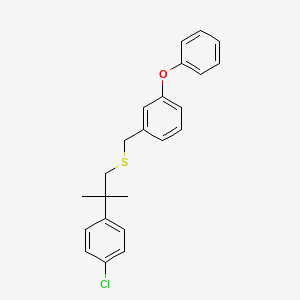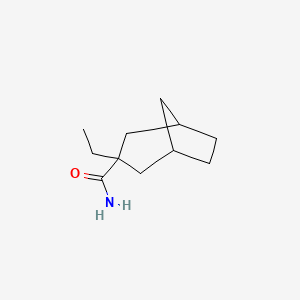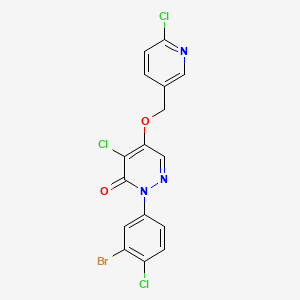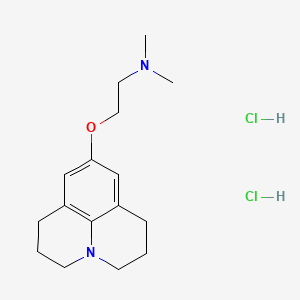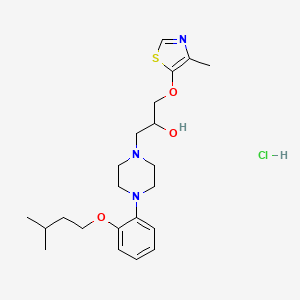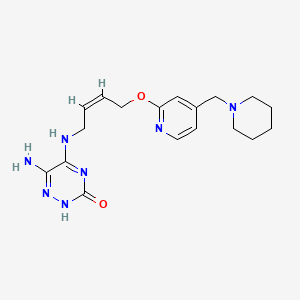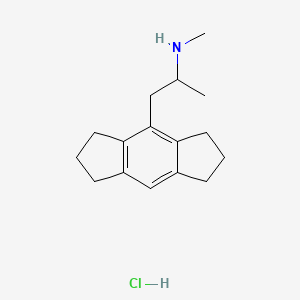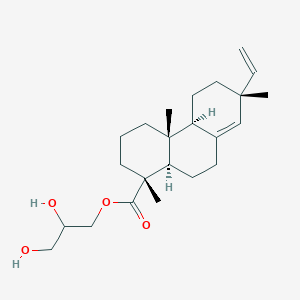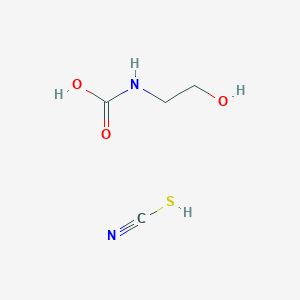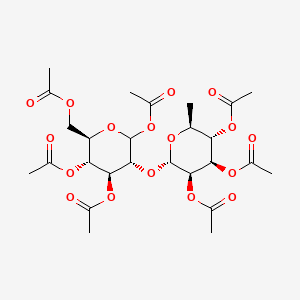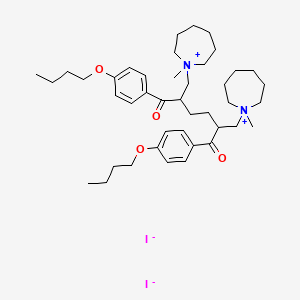
1H-Azepinium, 1,1'-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes azepinium rings and butoxybenzoyl groups. It is of interest due to its potential reactivity and applications in synthetic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) typically involves multi-step organic reactions. The process may start with the preparation of the azepinium ring, followed by the introduction of butoxybenzoyl groups through acylation reactions. The final step often involves the iodination to form the diiodide salt.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the azepinium ring or the butoxybenzoyl groups.
Substitution: The iodide ions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of 1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) depends on its interaction with molecular targets. The azepinium ring may interact with biological receptors or enzymes, while the butoxybenzoyl groups can influence the compound’s solubility and reactivity. The iodide ions may also play a role in the compound’s overall activity.
相似化合物的比较
1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide): Similar structure but with methoxy groups instead of butoxy groups.
1H-Azepinium, 1,1’-(2,5-bis(4-ethoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide): Similar structure but with ethoxy groups instead of butoxy groups.
Uniqueness: The presence of butoxybenzoyl groups in 1H-Azepinium, 1,1’-(2,5-bis(4-butoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
属性
CAS 编号 |
88233-61-8 |
|---|---|
分子式 |
C42H66I2N2O4 |
分子量 |
916.8 g/mol |
IUPAC 名称 |
1,6-bis(4-butoxyphenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide |
InChI |
InChI=1S/C42H66N2O4.2HI/c1-5-7-31-47-39-23-19-35(20-24-39)41(45)37(33-43(3)27-13-9-10-14-28-43)17-18-38(34-44(4)29-15-11-12-16-30-44)42(46)36-21-25-40(26-22-36)48-32-8-6-2;;/h19-26,37-38H,5-18,27-34H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
GVNZEZLOQRLJDN-UHFFFAOYSA-L |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)OCCCC)C[N+]4(CCCCCC4)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


